(R)-Glycidyl tosylate
Overview
Description
(R)-Glycidyl tosylate is a compound that has been utilized in various chemical syntheses due to its reactivity and ability to introduce chirality into molecules. It serves as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. The tosylate group in the molecule acts as a good leaving group, which makes it a versatile reagent in nucleophilic substitution reactions .
Synthesis Analysis
The synthesis of (R)-Glycidyl tosylate can be achieved through different routes. One method involves the cyclization of (R)-(-)-3-chloro-1,2-propanediol under basic conditions to form (S)-(+)-glycidol, which is then esterified with p-toluenesulfonyl chloride to yield (S)-(+)-glycidyl tosylate with a high enantiomeric excess. This method takes advantage of the side products produced during the hydrolytic kinetic resolution of racemic epichlorohydrin . Another approach for synthesizing glycidyl tosylate derivatives involves the ring-opening of chiral glycidol or glycidyl tosylate by silanes, mediated by titanium or aluminum alkoxides, which proceeds with high stereoselectivity and regiospecificity .
Molecular Structure Analysis
The molecular structure of (R)-Glycidyl tosylate is characterized by the presence of an epoxide ring, which is a three-membered cyclic ether, and a tosylate group, which is derived from toluenesulfonic acid. The chirality of the molecule is an important aspect, as it can influence the stereochemistry of subsequent reactions. The enantiomeric excess of the ring-opened products of glycidyl tosylate can be very high, indicating that the optical purity is retained during reactions .
Chemical Reactions Analysis
Glycidyl tosylate is known for its participation in various chemical reactions. It can undergo nucleophilic ring-opening reactions to form trifunctionalized chiral building blocks . It has also been used to establish stereochemistry in the synthesis of chiral 3-substituted isoxazolidines through a "double Grignard" reaction sequence . Additionally, glycidyl tosylate can be used as a starting material for the synthesis of [18F]fluoromisonidazole, a compound used in positron emission tomography (PET) imaging, through a one-pot synthesis that demonstrates high radiochemical yield and purity .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-Glycidyl tosylate are influenced by its functional groups. The epoxide ring makes it highly reactive, especially towards nucleophiles. The tosylate group enhances its leaving group ability, facilitating substitution reactions. The compound's reactivity has been exploited in the synthesis of glycidol analogues, where tosylated glycerol carbonate acts as a linking agent with various nucleophiles . The thermal stability and composition of glycidyl tosylate derivatives are also of interest, as seen in the synthesis and characterization of glycidyl azide-r-(3,3-bis(azidomethyl)oxetane) copolymers, which are investigated for their potential as energetic materials .
Scientific Research Applications
Synthesis and Medicinal Intermediates
(R)-Glycidyl tosylate serves as an important intermediate in medicinal chemistry. For instance, Zhang Ming-guang (2007) utilized (R)-(-)-3-chloro-1,2-propanediol, a side product from preparing (S)-(+)-epichlorohydrin, to synthesize (S)-(+)-glycidyl tosylate, a significant medicinal intermediate (Zhang Ming-guang, 2007).
Polymerization and Functionalization of Polyethers
P. Jung et al. (2019) demonstrated the use of glycidyl tosylate in the polymerization process with ethylene oxide and propylene oxide, producing copolymers with tosylate-moieties. This offers a pathway to a library of functionalized polyethers not achievable by conventional methods (Jung et al., 2019).
Synthesis of Chiral Isoxazolidines
Roger N. Farr (1998) utilized glycidyl tosylate in the synthesis of chiral (>98% ee) 3-substituted isoxazolidines, showcasing its role in establishing desired stereochemistry in organic synthesis (Farr, 1998).
Analytical Methods Development
C. Shaw and D. Barton (1991) developed an HPLC method to determine the enantiomeric composition of glycidyl tosylate, highlighting its significance in analytical chemistry (Shaw & Barton, 1991).
Safe Manufacturing Processes
J. R. Ochoa-Gómez and Juan J. Blanco-Gómez (2011) reported a safer process for manufacturing glycidyl nitrate from glycidol, involving glycidyl tosylate as an intermediate, reflecting its role in safer industrial applications (Ochoa-Gómez & Blanco-Gómez, 2011).
Electro-Optical Properties in Polymers
Y. Gal et al. (2009) synthesized an ionic conjugated polymer using glycidyl tosylate, highlighting its application in the development of materials with specific electro-optical properties (Gal et al., 2009).
Safety And Hazards
properties
IUPAC Name |
[(2R)-oxiran-2-yl]methyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQXXYIGRPAZJC-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150574 | |
Record name | Oxiranemethanol, 4-methylbenzenesulfonate, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Glycidyl tosylate | |
CAS RN |
113826-06-5 | |
Record name | (R)-Glycidyl tosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113826-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycidyl tosylate, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113826065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxiranemethanol, 4-methylbenzenesulfonate, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCIDYL TOSYLATE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62V982IWII | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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